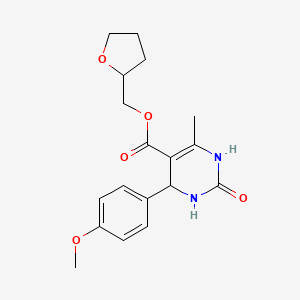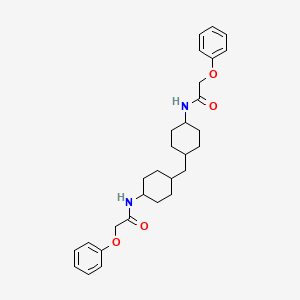![molecular formula C18H22N2O4S B4929011 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide](/img/structure/B4929011.png)
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide, also known as DMS-PEB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a member of the benzamide family and has a molecular weight of 357.47 g/mol. In
Mechanism of Action
The mechanism of action of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide involves the inhibition of PKD activity. PKD is a serine/threonine kinase that is activated by various stimuli such as growth factors, cytokines, and stress. Upon activation, PKD phosphorylates downstream targets that are involved in cellular processes such as cell proliferation, differentiation, and apoptosis. 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide inhibits PKD activity by binding to the ATP-binding site of the protein, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide has been shown to inhibit cell proliferation and induce apoptosis. In endothelial cells, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. In addition, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide in lab experiments is its specificity for PKD. By inhibiting PKD activity, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide allows researchers to study the role of PKD in various cellular processes. In addition, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide has been shown to have low toxicity in various cell types, making it a suitable tool for in vitro studies.
One limitation of using 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide in lab experiments is its solubility. 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide has limited solubility in water and requires the use of organic solvents such as dimethyl sulfoxide (DMSO) for in vitro studies. In addition, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide has not been extensively tested in vivo, and its pharmacokinetics and toxicity in animal models are not well understood.
Future Directions
There are several future directions for the use of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide in scientific research. One direction is the investigation of the role of PKD in various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Another direction is the development of more potent and selective inhibitors of PKD that can be used in vivo. Finally, the use of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide in combination with other inhibitors or chemotherapeutic agents may provide a more effective treatment for cancer and other diseases.
Conclusion
In conclusion, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide is a chemical compound that has potential applications in scientific research. Its ability to inhibit PKD activity has made it a useful tool for investigating the role of PKD in various cellular processes. While its solubility and toxicity in vivo are limitations, there are several future directions for the use of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide in scientific research.
Synthesis Methods
The synthesis of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide involves the reaction of 2-methoxy-5-nitrobenzoic acid with dimethyl sulfone and sodium hydride in the presence of N,N-dimethylformamide. The resulting intermediate is then reacted with 2-phenylethylamine to yield 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide. This synthesis method has been reported in the literature and has been used by several research groups to obtain the compound.
Scientific Research Applications
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide has been used in scientific research as a tool to investigate the function of certain proteins. Specifically, this compound has been shown to inhibit the activity of protein kinase D (PKD), a protein that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting PKD activity, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide has been used to study the role of PKD in these cellular processes.
properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20(2)25(22,23)15-9-10-17(24-3)16(13-15)18(21)19-12-11-14-7-5-4-6-8-14/h4-10,13H,11-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRSVLYSGHDITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(2-phenylethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(2,6-dioxo-1-piperidinyl)benzamide](/img/structure/B4928932.png)



![3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4928976.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4928983.png)
![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928984.png)

![N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4929006.png)
![3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4929010.png)


![(3R*,4R*)-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4929039.png)